molecular formula C23H44O2 B12450403 Methyl docos-13-enoate CAS No. 56630-69-4

Methyl docos-13-enoate

Cat. No.: B12450403
CAS No.: 56630-69-4
M. Wt: 352.6 g/mol
InChI Key: ZYNDJIBBPLNPOW-UHFFFAOYSA-N
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Description

It is a long-chain fatty acid ester with the molecular formula C23H44O2 and a molecular weight of 352.59 g/mol . This compound is commonly found in various plant oils and is known for its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl docos-13-enoate can be synthesized through the esterification of docosenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, this compound is produced by transesterification of triglycerides containing docosenoic acid. This process involves reacting the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl docos-13-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Methyl docos-13-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl docos-13-enoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Methyl oleate: Another long-chain fatty acid ester with similar properties but a different double bond position.

    Methyl linoleate: Contains two double bonds, making it more unsaturated compared to methyl docos-13-enoate.

    Methyl stearate: A saturated fatty acid ester with no double bonds.

Uniqueness

This compound is unique due to its specific double bond position and long carbon chain, which confer distinct physical and chemical properties. These characteristics make it suitable for specialized applications in various fields .

Properties

CAS No.

56630-69-4

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

methyl docos-13-enoate

InChI

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3

InChI Key

ZYNDJIBBPLNPOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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